2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
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Overview
Description
2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes iodine atoms, a triazole ring, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multiple steps. One common method starts with the iodination of a phenolic compound to introduce the iodine atoms at the 2 and 4 positions. This is followed by the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution of the iodine atoms can produce a variety of substituted phenols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its triazole ring and phenolic group make it a candidate for studying enzyme inhibition and other biological interactions.
Medicine: The compound’s unique structure may have potential as a pharmacophore for developing new drugs.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The triazole ring and phenolic group are likely involved in these interactions, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2,4-diiodo-6-{(E)-[(3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- 2,4-diiodo-6-{(E)-[(3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- 2,4-dibromo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Uniqueness
The uniqueness of 2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol lies in its combination of iodine atoms, a triazole ring, and a phenolic group. This combination imparts specific chemical properties, such as high reactivity and potential biological activity, which may not be present in similar compounds .
Properties
Molecular Formula |
C15H10I2N4OS |
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Molecular Weight |
548.1 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10I2N4OS/c16-11-6-10(13(22)12(17)7-11)8-18-21-14(19-20-15(21)23)9-4-2-1-3-5-9/h1-8,22H,(H,20,23)/b18-8+ |
InChI Key |
CQIZCQBGJUKNHA-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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